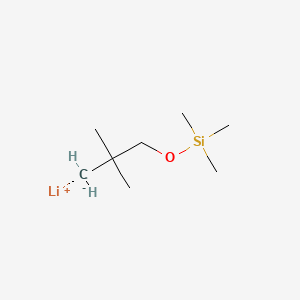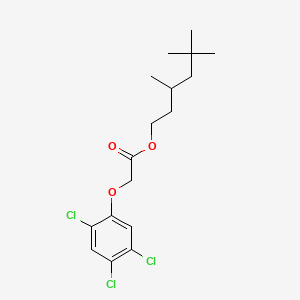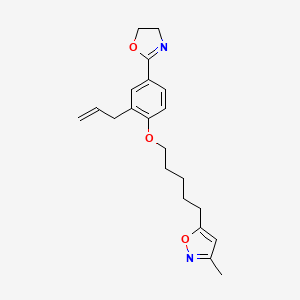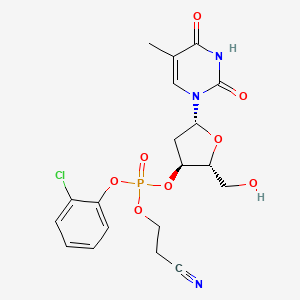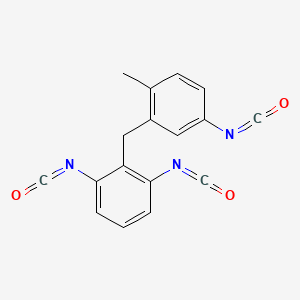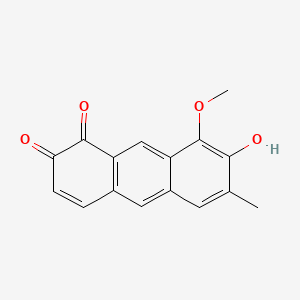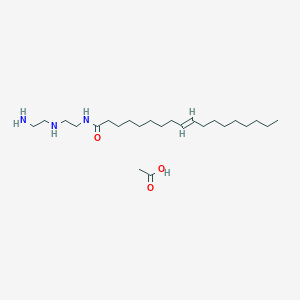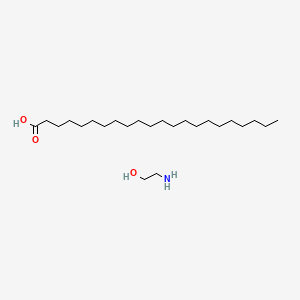
Einecs 282-051-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 282-051-0, also known as docosanoic acid, compound with 2-aminoethanol (1:1), is a chemical compound with the molecular formula C24H51NO3 and a molecular weight of 401.66664 g/mol . This compound is a combination of docosanoic acid and 2-aminoethanol in a 1:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of docosanoic acid, compound with 2-aminoethanol (1:1), involves the reaction of docosanoic acid with 2-aminoethanol. The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and purity of the final product. The reaction can be represented as follows:
C22H44O2+C2H7NO→C24H51NO3
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Docosanoic acid, compound with 2-aminoethanol (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Docosanoic acid, compound with 2-aminoethanol (1:1), has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of docosanoic acid, compound with 2-aminoethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Docosanoic Acid: A long-chain fatty acid with similar chemical properties.
2-Aminoethanol: An amino alcohol that can form similar compounds with other fatty acids.
Uniqueness
Docosanoic acid, compound with 2-aminoethanol (1:1), is unique due to its specific combination of a long-chain fatty acid and an amino alcohol. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
84083-03-4 |
|---|---|
Molecular Formula |
C24H51NO3 |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
2-aminoethanol;docosanoic acid |
InChI |
InChI=1S/C22H44O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;3-1-2-4/h2-21H2,1H3,(H,23,24);4H,1-3H2 |
InChI Key |
QVUATPXGZQRMDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



